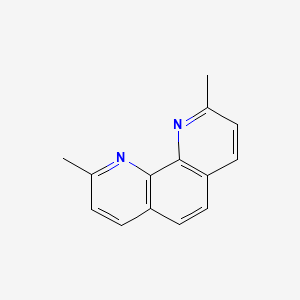

Neocuproine

Description

Overview of Neocuproine's Significance in Chemical and Biological Sciences

This compound holds significant importance across various domains of chemical and biological sciences, primarily due to its high selectivity for copper(I) ions. hmdb.cawikipedia.orgchemicalbook.com This selectivity allows it to form stable complexes with Cu(I), which is crucial for its diverse applications. ontosight.aiontosight.aitargetmol.com

In chemistry, this compound is widely employed as a complexing reagent and a detector for copper ions. targetmol.commedchemexpress.com Its ability to form a deep orange-red complex with Cu(I), which absorbs light at 457 nm, makes it a valuable tool for the spectrophotometric determination of copper in various samples. wikipedia.orgchemicalbook.comchemicalbook.com This analytical application is particularly useful in environmental monitoring and quality control. Beyond analysis, this compound acts as a ligand in various transition metal-catalyzed reactions, including oxidation, C-C bond formation, and allylation reactions. sigmaaldrich.com

In biological sciences, this compound's chelating properties are central to its research applications. It is frequently used as an inhibitor of copper-mediated damage in biological systems. nih.gov The copper-neocuproine complex has been investigated for its potential biological activities, including cytotoxicity against cancer cell lines and potential antibacterial and antifungal properties. ontosight.ainih.govcabidigitallibrary.org Research also explores its role in understanding copper metabolism disorders and neurodegenerative diseases. medchemexpress.com

Historical Context of this compound's Discovery and Early Applications

The broader class of phenanthroline ligands, to which this compound belongs, became known in the early 1930s for their utility as colorimetric indicators for various transition metals. wikipedia.orgmuscatchemical.com this compound, specifically substituted at the 2 and 9 positions with methyl groups, proved to be highly selective for copper(I). hmdb.cawikipedia.orgchemicalbook.com This specificity for Cu(I), in contrast to 1,10-phenanthroline (B135089) which also complexes with iron(II), quickly established its importance as a selective reagent for copper analysis. chemicalbook.comchemicalbook.com

Early applications capitalized on this selective complex formation for the quantitative determination of copper. The ability to extract the copper(I)-neocuproine complex into organic solvents like chloroform (B151607) or isopentyl alcohol allowed for the measurement of copper concentration based on the complex's absorbance at around 457 nm. chemicalbook.comchemicalbook.com This method was found to be suitable for determining copper in various materials, even in the presence of other metal ions that would interfere with less selective reagents. chemicalbook.com

This compound can be synthesized through sequential Skraup reactions (Doebner-Miller reaction/condensation) involving o-nitroaniline and crotonaldehyde (B89634) diacetate. hmdb.cawikipedia.org An alternative synthesis involves the condensation of o-phenylenediamine, m-nitrobenzenesulphonate, and crotonaldehyde diacetate, which offers higher yields but is less economical. wikipedia.org

Current Research Frontiers and Emerging Trends for this compound

Current research involving this compound continues to explore and expand upon its unique properties, particularly its interaction with copper and other metal ions, and its potential biological effects.

One significant frontier is the investigation of copper-neocuproine complexes in the context of anticancer research. Studies have shown that both Cu(I) and Cu(II) complexes of this compound exhibit potent cytotoxicity against various cancer cell lines, with activity potentially enhanced by the addition of Cu(II) ions. nih.gov Research is ongoing to understand the mechanisms of action, which may involve the complex's ability to bind selectively to Cu(I) and participate in redox reactions, or even intercalate into DNA. researchgate.net For instance, a study on neuroblastoma cells demonstrated that this compound reduced cancer cell viability, decreased oxidant activity, increased antioxidant capacity, and regulated anti-inflammatory cytokine levels at a concentration of 100 µM. bas.bgresearchgate.net

Another emerging trend involves the use of this compound and its complexes in novel analytical methods. Researchers are developing sensitive flow injection methods utilizing this compound for the determination of various compounds, such as mefenamic acid, based on redox reactions involving copper. isciii.es The application of this compound as a chelating agent in conjunction with materials like graphene oxide nanosheets is being explored for the preconcentration of trace metal ions in complex samples like food. mdpi.com

Furthermore, the coordination chemistry of this compound with various metal ions, including iron and cobalt, is being investigated to understand the electronic structure and potential redox noninnocence of the resulting complexes. acs.org This fundamental research can pave the way for the design of new catalysts and reaction systems. The use of copper-neocuproine mediators and electrocatalysts is also being explored in areas like dye-sensitized solar cells. acs.org

Research findings highlight the diverse applications and ongoing exploration of this compound:

| Application Area | Specific Research Findings | Relevant Citations |

| Anticancer Research | Potent cytotoxicity against various cancer cell lines (e.g., L1210, P388 murine lymphoma). nih.gov Reduction of neuroblastoma cell viability and modulation of oxidative stress and inflammation. bas.bgresearchgate.net | nih.govbas.bgresearchgate.net |

| Analytical Chemistry | Spectrophotometric determination of copper ions with high sensitivity. chemicalbook.comchemicalbook.com Development of flow injection methods for drug determination. isciii.es Use in preconcentration of trace metals in food samples. mdpi.com | chemicalbook.comchemicalbook.comisciii.esmdpi.com |

| Coordination Chemistry | Formation of stable tetrahedral complexes with Cu(I). chemicalbook.comontosight.aiontosight.aichemicalbook.com Investigation of complexes with Fe and Co for redox noninnocence. acs.org Exploration in the context of catenane and rotaxane complexes. wikipedia.org | wikipedia.orgchemicalbook.comontosight.aiontosight.aichemicalbook.comacs.org |

| Biological Mechanisms | Inhibition of Cu-mediated damage. nih.gov Attenuation of vasodilator responses dependent on Cu(I)-catalyzed processes. nih.gov Potential for promoting osteoblast differentiation. Interaction with DNA. researchgate.net | nih.govresearchgate.netnih.gov |

| Catalysis | Exploration as a catalyst in organic synthesis reactions. ontosight.ai Use as a ligand in various transition metal-catalyzed reactions. sigmaaldrich.com | ontosight.aisigmaaldrich.com |

These examples underscore the continued relevance and expanding applications of this compound in contemporary academic research.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,9-dimethyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRGXJIJGHOCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41066-08-4 (hydrochloride), 7296-20-0 (mono-hydrochloride) | |

| Record name | Neocuproine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5060065 | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Neocuproine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

484-11-7, 7296-20-0, 34302-69-7 | |

| Record name | 2,9-Dimethyl-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neocuproine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neocuproine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,9-dimethyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,9-dimethyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOCUPROINE HEMIHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOCUPROINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E7D2SH3BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Coordination Chemistry of Neocuproine

Neocuproine as a Ligand in Metal Complexation

This compound functions as a bidentate ligand, binding to metal ions through its two nitrogen atoms ontosight.ai. This interaction leads to the formation of stable metal complexes.

Specificity for Copper(I) Ions

A notable characteristic of this compound is its high selectivity for copper(I) ions wikipedia.orgoup.com. This specificity makes it a valuable reagent for the detection and quantification of copper(I) leapchem.comoup.com. The resulting complex with copper(I), [Cu(this compound)₂]⁺, is known for its deep orange-red color, a property exploited in colorimetric assays wikipedia.orgoup.com. The steric bulk introduced by the methyl groups at the 2,9 positions of this compound plays a crucial role in favoring the coordination of copper(I) over other metal ions wikipedia.org.

Formation of Stable Chelate Complexes

This compound forms stable chelate complexes with metal ions by binding through both of its nitrogen atoms, creating a five-membered ring structure involving the metal center gfschemicals.com. This chelating effect contributes significantly to the stability of the resulting complexes ontosight.ai. The bis(this compound)copper(I) complex, [Cu(this compound)₂]⁺, exemplifies this, featuring a stable tetrahedral geometry around the copper(I) ion ontosight.ai.

Coordination with Other Transition Metals (e.g., Fe, Co, Pd, Ni, Zn)

While this compound exhibits high specificity for copper(I), it can also coordinate with other transition metals, albeit often with different coordination geometries and complex stoichiometries compared to copper(I) wikipedia.orgleapchem.com. Studies have investigated the coordination of this compound with metals such as iron (Fe), cobalt (Co), palladium (Pd), nickel (Ni), and zinc (Zn) wikipedia.orgacs.orgresearchgate.net. For instance, nickel(II) can form complexes with this compound, and the structure of a nickel(II)-neocuproine complex, such as [NiCl₂(this compound)]₂, has been reported wikipedia.org. Research has also explored bis(this compound) complexes of Fe²⁺ and Co²⁺, investigating their electronic structure and redox properties acs.orgresearchgate.net. Platinum has been shown to form square planar complexes with this compound, such as [PtX₂(2,9-dimethyl-1,10-phenanthroline)], where X represents a halide or other suitable ligand wikipedia.org.

Structural Elucidation of this compound Metal Complexes

Understanding the precise three-dimensional arrangement of atoms in this compound metal complexes is crucial for correlating structure with properties and reactivity.

Geometric Configurations of Complexes (e.g., Tetrahedral, Square-Pyramidal)

The coordination geometry around the metal center in this compound complexes varies depending on the metal ion, its oxidation state, and the presence of other ligands. The bis(this compound)copper(I) complex, [Cu(this compound)₂]⁺, adopts a tetrahedral geometry due to the steric requirements of the two this compound ligands around the copper(I) ion ontosight.ai. In contrast, copper(II) complexes with this compound and additional ligands can exhibit different geometries. For instance, a ternary copper(II) complex with this compound and a salicylate (B1505791) ligand has been found to have a five-coordinate, deformed square pyramidal geometry around the copper(II) ion in its dimeric form researchgate.net. Nickel(II) in a complex with two this compound molecules and a sulfate (B86663) ion has been shown to be hexacoordinated uchile.cl.

Redox Properties and Non-Innocence of this compound Ligands

This compound can act as a redox-active ligand, participating in electron transfer processes within metal complexes researchgate.netacs.orgtargetmol.com. This property is attributed to its extended π-system, which allows it to function as an electron sink researchgate.net. The concept of ligand non-innocence describes ligands that participate in redox chemistry, where electron transfer can occur to or from the ligand itself, rather than solely at the metal center researchgate.netacs.org. This compound adds to the family of chelating N-donor ligands exhibiting this behavior researchgate.netacs.org.

Ligand-Based Reduction Events

In certain metal complexes, particularly with transition metals like iron and cobalt, reduction can occur on the this compound ligand rather than solely on the metal ion researchgate.netacs.org. This leads to the formation of ligand-based radicals researchgate.netacs.org. Studies on bis(this compound) complexes of Fe²⁺ and Co²⁺ have provided evidence for such ligand-based reduction events, generating radical this compound complexes researchgate.netacs.org. The electronic structure of these complexes has been investigated using various techniques, including X-ray absorption spectroscopy, Mössbauer spectroscopy, X-ray diffraction, electron paramagnetic resonance spectroscopy, and magnetic measurements, all of which support the occurrence of ligand-based reduction researchgate.netacs.orgnih.gov.

Electrochemical Studies of this compound Complexes

Electrochemical techniques, such as cyclic voltammetry and differential pulse voltammetry, are valuable tools for studying the redox behavior of this compound complexes gamry.comnih.gov. These studies can reveal the potentials at which oxidation and reduction processes occur and whether these processes are metal-centered or ligand-based nih.gov. For instance, electrochemical studies of zinc(II) complexes containing this compound and other redox-active ligands have shown that the this compound ligand can exhibit electrochemical activity in the cathodic potential range nih.gov. The electrochemical behavior of the Cu(II)-neocuproine complex, [Cu(Nc)₂]²⁺, has been studied by cyclic voltammetry, demonstrating its reduction to Cu(Nc)₂⁺ gamry.com. This redox activity of copper-neocuproine complexes makes them effective redox catalysts in various chemical reactions .

Stability Constants and Thermodynamic Studies of this compound Complexes

The stability of metal complexes formed with this compound can be quantified by their stability constants (log β) uludag.edu.tr. These constants provide a measure of the equilibrium between the metal ion and the ligand in solution. Thermodynamic studies, including potentiometric titrations and calorimetry, are employed to determine these stability constants and other thermodynamic parameters like enthalpy and entropy changes associated with complex formation uludag.edu.trresearchgate.netuniroma1.it.

Potentiometric titration has been used to determine the protonation constants of this compound and the stability constants of its binary and ternary complexes with copper(II) and various bioactive ligands uludag.edu.trresearchgate.net. These studies are typically conducted at constant ionic strength and temperature uludag.edu.trresearchgate.net. The stability of ternary copper(II) complexes involving this compound has been compared to that of corresponding binary complexes using parameters like ΔlogK uludag.edu.trresearchgate.net.

Thermodynamic studies on phenanthroline derivatives, including this compound, have also involved techniques like differential scanning calorimetry, thermogravimetric analysis, Knudsen effusion mass loss/mass spectrometry, quartz crystal microbalance, high-temperature vacuum drop-microcalorimetry, and static bomb combustion calorimetry to determine thermophysical and thermochemical properties such as enthalpies of sublimation and formation uniroma1.it. These studies provide insights into the phase transition behavior and the intermolecular forces within these compounds uniroma1.it.

Data on stability constants for copper-neocuproine complexes have been reported using various methods, including thermal lensing and spectrophotometry . High stability constants (log β > 10) indicate the strong affinity between copper(I) and this compound .

Here is a table summarizing some reported stability constants for copper-neocuproine complexes:

| Method | log β (Cu(I)-dmphen) | Temperature (°C) | Ionic Strength |

| Thermal lensing | 10.8 ± 0.2 | 25 | 0.1 M KNO₃ |

| Spectrophotometry | 11.2 ± 0.3 | 25 | 0.1 M NaClO₄ |

Note: dmphen refers to 2,9-dimethyl-1,10-phenanthroline (this compound).

Analytical Chemistry Applications of Neocuproine

Spectrophotometric Determination and Quantification

Spectrophotometric methods utilizing neocuproine are well-established for the determination and quantification of various substances. psu.edugfschemicals.comsigmaaldrich.comunt.eduscientificlabs.co.ukresearcher.life The principle often relies on the formation of a colored complex between this compound and copper(I) ions, which absorbs light at a characteristic wavelength, typically around 450-458 nm. chemodex.compsu.edunemi.govnih.govresearchgate.nettandfonline.com

Copper Ion Detection and Quantification in Various Matrices

This compound is a sensitive and selective reagent for the detection and quantification of copper ions, particularly copper(I). psu.edugfschemicals.comunt.edulmaleidykla.ltnih.govacs.org In many applications, copper(II) is reduced to copper(I) using a reducing agent like hydroxylamine (B1172632) hydrochloride before complexation with this compound. unt.edunemi.govosti.gov The resulting yellow-orange copper(I)-neocuproine complex, denoted as [Cu(Nc)₂]⁺, exhibits a high molar absorptivity, enabling the determination of trace amounts of copper. psu.edunih.govresearchgate.net This method has been applied to determine copper in various matrices, including yttrium metal. unt.eduosti.gov For instance, a method for determining 5 to 80 µg of copper in the presence of up to 500 mg of yttrium using the this compound colorimetric method has been reported, showing a coefficient of variation of 2%. unt.eduosti.gov The method involves reducing copper(II) to copper(I) with hydroxylamine, complexing with this compound, extracting the colored complex into chloroform (B151607), and measuring the absorbance at 457 nm after dilution with ethanol. unt.eduosti.gov

Data from Copper Determination in Yttrium Metal:

| Analyte | Matrix | Concentration Range (µg) | Interfering Substance | Tolerance Level (mg) | Coefficient of Variation (%) | Wavelength (nm) |

| Copper | Yttrium Metal | 5 - 80 | Yttrium | 500 | 2 | 457 |

The method is considered robust and free from most interferences, although large amounts of chromium and tin may interfere. nemi.gov Interference from chromium can be avoided by adding sulfurous acid. nemi.gov Cyanide, sulfide, and organic matter can also interfere but can be removed by digestion. nemi.gov

Colorimetric Assays Utilizing this compound Complex Formation

The color-forming reaction between this compound and copper(I) is exploited in various colorimetric assays. scientificlabs.co.uknih.govnih.gov These assays often involve a redox reaction where the analyte reduces copper(II) to copper(I), which then forms the colored complex with this compound, allowing for indirect quantification of the analyte. nih.govnih.gov For example, a colorimetric method for measuring L-fucose utilizes NADH, formed from the interaction of L-fucose with fucose dehydrogenase and NAD. nih.gov The NADH reduces Cu²⁺ to Cu¹⁺, and the resulting Cu¹⁺ interacts with this compound to yield a complex with maximal absorption at 455 nm. nih.gov This reaction is immediate, and the color remains stable for at least 2 hours. nih.gov The absorbance is linearly proportional to L-fucose concentrations from 16 to 179 nmol. nih.gov

Another application is the CUPRAC (Cupric Reducing Antioxidant Capacity) assay, which uses the bis(this compound)copper(II) complex as a chromogenic oxidant to determine total antioxidant capacity. chemodex.comnih.govacs.org Antioxidants in the sample reduce Cu(II) to Cu(I), and the resulting Cu(I) forms the colored complex with this compound, quantifiable spectrophotometrically. chemodex.comnih.govacs.org

Determination of Organic Compounds via Redox Reactions with this compound-Cu(II)

This compound in complex with copper(II) can act as a redox reagent for the determination of various organic compounds that can reduce Cu(II) to Cu(I). psu.edugfschemicals.comsigmaaldrich.comresearcher.life The reduction of the colorless Cu(II)-neocuproine complex to the colored Cu(I)-neocuproine complex serves as the basis for spectrophotometric quantification of the reducing organic compound. psu.eduisciii.es This approach has been applied to determine biologically important reducing agents and certain pharmaceuticals. psu.edutandfonline.comisciii.esajol.inforesearchgate.netresearchgate.net

For instance, a method for determining hydrazine (B178648) and its organic derivatives involves their reaction with a copper(II)-neocuproine complex solution, forming the cuprous this compound chelate which is measured at 458 nm. tandfonline.com Beer's law was obeyed between pH 8.6 and 9.6, with a 0.1 M sodium tetraborate (B1243019) buffer at pH 9.3 being used. tandfonline.com The standard deviation did not exceed 0.47% for five different hydrazine compounds. tandfonline.com

Another example is the spectrophotometric determination of certain proton pump inhibitors (PPIs) like omeprazole, lansoprazole, pantoprazole, rabeprazole, and esomeprazole. ajol.inforesearchgate.net These compounds reduce copper(II) to copper(I), which then reacts with this compound in a neutral medium to produce a yellow or orange-red complex with maximum absorbance at 460 nm. ajol.inforesearchgate.net Beer's law was obeyed in the concentration range of 0.2-4.0 µg/mL for these drugs with this compound. ajol.inforesearchgate.net The limits of detection ranged from 0.007-0.024 µg/mL, and limits of quantification from 0.019-0.067 µg/mL. ajol.inforesearchgate.net

Data from Spectrophotometric Determination of Proton Pump Inhibitors:

| Analyte | Reagent | Wavelength (nm) | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |

| Omeprazole | This compound | 460 | 0.2 - 4.0 | 0.007 - 0.024 | 0.019 - 0.067 |

| Lansoprazole | This compound | 460 | 0.2 - 4.0 | 0.007 - 0.024 | 0.019 - 0.067 |

| Pantoprazole | This compound | 460 | 0.2 - 4.0 | 0.007 - 0.024 | 0.019 - 0.067 |

| Rabeprazole | This compound | 460 | 0.2 - 4.0 | 0.007 - 0.024 | 0.019 - 0.067 |

| Esomeprazole | This compound | 460 | 0.2 - 4.0 | 0.007 - 0.024 | 0.019 - 0.067 |

Mefenamic acid has also been determined using a flow injection technique based on its capacity to convert Cu²⁺ ions into Cu¹⁺ ions in the presence of this compound. isciii.es The yellow-orange Cu(I)-neocuproine product is measured at 454 nm. isciii.es The calibration graphs showed linearity between 1.00-80.00 µg/mL, with a detection limit of 0.360 µg/mL and a limit of quantification of 1.093 µg/mL. isciii.es

Development of Chemical Sensors and Biosensors

This compound's complexing properties have led to its incorporation into various chemical sensors and biosensors for detecting specific ions or organic molecules. scientificlabs.co.uklmaleidykla.ltresearcher.lifenemi.govresearchgate.netmdpi.comnih.gov

Potentiometric Sensors

This compound has been used in the development of potentiometric sensors, which measure the potential difference across a membrane to determine the concentration of an analyte. lmaleidykla.ltresearcher.liferesearchgate.netmdpi.comlmaleidykla.lt A potentiometric perchlorate-selective electrode has been developed based on a this compound-Cu(II) complex formed in situ within the electrode membrane. lmaleidykla.ltresearcher.lifelmaleidykla.lt The optimized membrane composition included 1.0% (w/w) this compound, 69.0% (w/w) o-nitrophenyloctylether (o-NPOE), and 30.0% (w/w) poly(vinyl chloride) (PVC). lmaleidykla.ltresearcher.lifelmaleidykla.lt This sensor exhibited a linear range of 2.5 × 10⁻⁷–1.0 × 10⁻¹ M for perchlorate, with a detection limit of 1.0 × 10⁻⁷ M and a response time of approximately 3 seconds. lmaleidykla.ltresearcher.lifelmaleidykla.lt The pH working range was 4.0–12.5. lmaleidykla.ltresearcher.lifelmaleidykla.lt

Potentiometric Perchlorate Sensor Characteristics:

| Parameter | Value |

| Linear Range | 2.5 × 10⁻⁷–1.0 × 10⁻¹ M |

| Detection Limit | 1.0 × 10⁻⁷ M |

| Response Time | ≈3 s |

| pH Working Range | 4.0–12.5 |

| Membrane Composition | 1.0% this compound, 69.0% o-NPOE, 30.0% PVC |

Optical Biosensors (e.g., Glucose Biosensors)

This compound has also been integrated into optical biosensors, particularly those relying on colorimetric detection. scientificlabs.co.uknih.govresearchgate.netacs.orgnih.govacs.org A notable example is the development of optical glucose biosensors. nih.govresearchgate.netacs.orgnih.govacs.org These biosensors often utilize an enzymatic reaction that produces a reducing agent (like NADH) which then reacts with a copper(II)-neocuproine complex, leading to a color change that can be measured optically. nih.govresearchgate.netacs.orgnih.govacs.org

A novel optical glucose biosensor has been fabricated based on the colorimetric reaction between NADH and a copper(II) this compound complex ([Cu(Nc)₂]²⁺) as a chromogenic oxidant. nih.govresearchgate.netacs.orgnih.gov Glucose dehydrogenase (GDH) immobilized on magnetite nanoparticles is used to catalyze the oxidation of glucose, producing NADH. nih.govresearchgate.netacs.orgnih.gov The generated NADH reduces the cupric this compound to the cuprous chelate, and the absorbance of the formed yellow-orange complex ([Cu(Nc)₂]⁺) is measured at 450 nm. nih.govresearchgate.net This biosensor demonstrated a linear response range for glucose between 1.0 and 150.0 μM, with a limit of detection of 0.31 μM and a limit of quantification of 1.02 μM under optimized conditions. nih.govresearchgate.net The integration of the CUPRAC reagent into this biosensor provides clear stoichiometry and a wide linear range. nih.govacs.org

Optical Glucose Biosensor Performance:

| Analyte | Biosensor Type | Chromogenic Oxidant | Enzymatic Reaction | Detection Wavelength (nm) | Linear Range (µM) | LOD (µM) | LOQ (µM) |

| Glucose | Optical | Copper(II)-Neocuproine | GDH-catalyzed | 450 | 1.0 - 150.0 | 0.31 | 1.02 |

Flow Injection Analysis

Flow Injection Analysis (FIA) is a technique that utilizes the selective complexation of this compound with copper(I) for automated and high-throughput analysis. In FIA systems, this compound reacts with copper(I) to form a colored complex, the absorbance of which is then measured as the sample flows through a detector ugm.ac.idmdpi.com.

One common application involves the determination of copper(II) in aqueous solutions. This typically requires a reduction step to convert copper(II) to copper(I) before complexation with this compound. Reducing agents such as uric acid or ascorbic acid can be employed for this purpose ugm.ac.id. A merging-zone flow injection technique has been developed for copper determination, offering a simple, high-throughput, and precise method ugm.ac.id. This method involves the direct reduction of Cu(II) by uric acid, followed by the reaction of the resulting Cu(I) with this compound to form the orange-yellow complex that absorbs light at 454 nm ugm.ac.id.

Research findings in FIA applications of this compound include:

A merging-zone FIA system for copper(II) determination showed a linear analytical curve in the range of 0.4 to 40 mg/L with a detection limit of 0.1 mg/L and a quantification limit of 0.3 mg/L. The method achieved a sample throughput of 69 h⁻¹. ugm.ac.idresearchgate.net

A microflow injection system for Cu(II) detection in bioreactors demonstrated good capability for automatic and continuous determination over a wide range of concentrations (34 to 2000 mg/L). The system exhibited good repeatability (coefficient of variation below 2%) and accuracy (around 100% between 600 and 1900 mg/L). mdpi.com

this compound-based FIA methods have also been developed for the determination of other substances that can reduce Cu(II) to Cu(I), such as reducing sugars and mefenamic acid colab.wsisciii.es. The method for reducing sugars utilizes the reduction of the Cu(II)-neocuproine complex in an alkaline medium, with the resulting Cu(I)-neocuproine complex being quantified spectrophotometrically at 452 nm colab.ws. For mefenamic acid, the drug reduces the colorless Cu(II)-neocuproine complex to the yellow-orange Cu(I)-neocuproine complex, which is then measured at 454 nm isciii.es.

These FIA methods offer advantages such as rapid analysis, low reagent consumption, and suitability for automation ugm.ac.idmdpi.comisciii.es.

Chromatographic Applications (e.g., HPLC-CUPRAC)

This compound plays a crucial role in certain chromatographic applications, notably in methods based on the CUPRAC (Cupric Ion Reducing Antioxidant Capacity) assay. The CUPRAC method, in its spectrophotometric form, utilizes the reduction of the Cu(II)-neocuproine complex by antioxidants rsc.org. This principle has been coupled with High-Performance Liquid Chromatography (HPLC) to create HPLC-CUPRAC methods, allowing for the separation and subsequent determination of individual antioxidant compounds within complex mixtures nih.govnih.govresearchgate.net.

In HPLC-CUPRAC, after chromatographic separation of the sample components (e.g., polyphenols in plant extracts) on a suitable column (like a C18 column), the eluent is mixed with the Cu(II)-neocuproine reagent in a post-column reaction coil nih.gov. Antioxidant compounds eluting from the column reduce the Cu(II)-neocuproine complex to the colored Cu(I)-neocuproine chelate, which absorbs light strongly at around 450 nm nih.govrsc.org. The increase in absorbance is monitored, allowing for the detection and quantification of the separated antioxidants based on their reducing capacity nih.gov.

Research highlights in HPLC-CUPRAC applications include:

Development of an on-line HPLC-CUPRAC method for the selective determination of polyphenols (flavonoids, simple phenolic and hydroxycinnamic acids) in complex plant matrices such as Camellia sinensis, Origanum marjorana, and Mentha. nih.gov

HPLC-CUPRAC methods provide a powerful tool for the comprehensive analysis of antioxidant profiles in various samples by combining the separation power of HPLC with the redox-sensing capability of the Cu(II)-neocuproine system nih.govresearchgate.net.

Data Table: Examples of this compound Applications in FIA

| Application | Analyte(s) | Reduction Agent (if applicable) | Detection Wavelength (nm) | Linear Range (example) | Detection Limit (example) | Sample Throughput (example) | Reference |

| Copper(II) Determination | Copper(II) | Uric acid | 454 | 0.4 to 40 mg/L | 0.1 mg/L | 69 h⁻¹ | ugm.ac.idresearchgate.net |

| Copper(II) Detection | Copper(II) | Hydroxylamine | 454/455 | 34 to 2000 mg/L | Not specified | Not specified | mdpi.com |

| Reducing Sugars | Reducing sugars | Alkaline medium | 452 | Up to 25 mg/L (glucose) | 2.97 mg/L (alkyl polyglycosides) | Not specified | colab.ws |

| Mefenamic Acid | Mefenamic acid | Mefenamic acid | 454 | 1.00-80.00 µg/mL | 1 µg/mL | Not specified | isciii.es |

Data Table: Examples of this compound Applications in HPLC-CUPRAC

| Application | Analyte(s) | Chromatographic Column | Detection Wavelength (nm) | Sample Types | Reference |

| Antioxidant Profiling | Polyphenols (flavonoids, phenolic acids, etc.) | C18 | 450/454 | Plant extracts (tea, herbs, vegetables) | nih.govnih.govresearchgate.net |

Catalytic Applications of Neocuproine

Neocuproine as a Ligand in Transition Metal-Catalyzed Reactions

This compound is commonly employed as a ligand in transition metal complexes to facilitate various organic reactions leapchem.comsigmaaldrich.com. Its coordination to metals like copper, palladium, and iridium has been explored for different catalytic processes.

Cross-Coupling Reactions

This compound has been utilized as a ligand in copper-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds leapchem.comresearchgate.net. These reactions, historically rooted in Ullmann-type chemistry, have seen significant advancements with the use of specific ligands to improve efficiency and broaden substrate scope researchgate.netrsc.orgacs.org. Copper complexes with this compound can act as catalysts for cross-coupling processes leapchem.com. For instance, a mild, palladium-free protocol for the cross-coupling of aryl iodides with phenyl selenol has been reported using CuI/neocuproine as the catalytic system researchgate.net. The presence of this compound was found to be essential for the reaction, with its absence resulting in no conversion umass.edu. Replacing this compound with phenanthroline led to a lower yield umass.edu. This compound has also been explored in nickel-mediated decarbonylative cross-couplings and Buchwald–Hartwig-type couplings sigmaaldrich.com.

Oxidation Reactions (e.g., Aerobic Oxidation of Alcohols and Polyols)

This compound-ligated transition metal complexes are effective catalysts for oxidation reactions, particularly the aerobic oxidation of alcohols and polyols sigmaaldrich.comosti.gov. A notable example is the cationic palladium complex [(this compound)Pd(μ-OAc)]₂[OTf]₂, which serves as a highly chemoselective catalyst precursor for the aerobic oxidation of primary and secondary alcohols, vicinal diols, polyols, and carbohydrates osti.govacs.orgnih.gov. This catalyst exhibits high selectivity for the oxidation of secondary alcohols in vicinal diols osti.gov.

While effective, aerobic oxidations catalyzed by palladium-neocuproine complexes can be accompanied by oxidative degradation of the this compound ligand, which necessitates higher palladium loadings acs.orgnih.gov. Studies indicate that hydrogen atom abstraction from the benzylic methyl groups of the this compound ligand initiates catalyst degradation osti.govacs.orgnih.gov. Strategies to mitigate this issue, such as ligand modifications and the addition of sacrificial hydrogen atom donors, have been investigated to increase catalyst lifetimes and turnover numbers (TON) acs.orgnih.gov. For example, the addition of benzylic hydroperoxides or styrene (B11656) can lead to significant increases in TON acs.orgnih.gov.

This compound has also been used as a ligand in gold(I)-catalyzed aerobic oxidation of benzyl (B1604629) and allylic alcohols cenmed.comnih.gov. The choice of ligand, including this compound, significantly influences the reaction rate and conversion in such gold-catalyzed oxidative cleavage reactions nih.govacs.org.

N-Arylation of Amines

Copper-catalyzed N-arylation of amines, also known as Buchwald-Hartwig or Ullmann-type couplings, is a significant transformation for forming carbon-nitrogen bonds leapchem.comacs.orgnih.gov. Soluble copper(I) complexes utilizing this compound as a ligand have been employed in the synthesis of aryl amines acs.orgnih.gov. These systems allow for the N-arylation of aromatic and aliphatic amines and N-heterocycles with aryl bromides, sometimes under milder conditions compared to classic Ullmann conditions rsc.orgnih.gov.

Allylation Reactions

This compound has been identified as a useful ligand in metal-catalyzed allylation reactions, which involve the addition of an allyl group to a substrate sigmaaldrich.com. For instance, this compound has been used as a ligand in manganese(I)-catalyzed ortho C-H allylation of arenecarboxylates chemistryviews.orgresearchgate.net. This system, using MnBr(CO)₅ as the catalyst and this compound as the ligand, allows for the ortho-allylation of various benzoic acid derivatives under mild conditions, providing access to allylarenes with specific substitution patterns chemistryviews.org. This compound has also been applied in zinc-catalyzed allylation reactions of aldehydes with allyl boronates to yield α-addition products with high diastereoselectivities sigmaaldrich.comcenmed.com. In nickel-catalyzed carboxylation of styrenes with CO₂, the choice of ligand, including this compound, can control the regioselectivity (Markovnikov vs. anti-Markovnikov product) rsc.orgacs.org.

Silylation Reactions

This compound has found application as a ligand in metal-catalyzed silylation reactions, which involve the introduction of a silyl (B83357) group into an organic molecule sigmaaldrich.com. Iridium-catalyzed silylation of five-membered heteroarenes to synthesize silylarenes is one example where this compound has been used as a ligand sigmaaldrich.comsigmaaldrich.com. In iron-catalyzed Wacker-type oxidation of olefins, this compound has been shown to improve catalytic performance and lead to shorter reaction times compared to using FeCl₂ alone, indicating a ligand-accelerated catalysis effect researchgate.netnih.gov.

Catalyst Design and Optimization Strategies

The design and optimization of catalysts utilizing this compound as a ligand often involve considering the interplay between the ligand structure, the metal center, and the reaction conditions to enhance activity, selectivity, and stability researchgate.netnih.govnumberanalytics.com.

In the context of palladium-catalyzed aerobic oxidation, catalyst design strategies have focused on addressing the oxidative degradation of the this compound ligand acs.orgnih.govresearchgate.netnih.gov. Mechanistic studies revealing hydrogen atom abstraction from the methyl groups as the initiation point for degradation have guided the development of more robust ligands osti.govacs.orgnih.govresearchgate.net. For example, replacing this compound with ligands like 2,2'-biquinoline (B90511) or 7,7'-di-tert-butyl-2,2'-biquinoline has been explored to improve turnover numbers osti.govresearchgate.netnih.gov. While 2,2'-biquinoline increased TON, it resulted in a slower reaction rate due to the precipitation of an insoluble trinuclear palladium species osti.govresearchgate.netnih.gov. The sterically modified 7,7'-di-tert-butyl-2,2'-biquinoline ligand was designed to prevent the formation of this species, leading to a catalyst that combined the robustness of the biquinoline system with the reaction rate of the this compound system researchgate.netnih.gov.

Optimization strategies also include the use of additives to improve catalyst performance. In palladium-catalyzed aerobic oxidation, the addition of phenol (B47542) anti-oxidants or styrene has been shown to mitigate oxidative degradation and improve catalyst lifetimes osti.govacs.orgnih.gov. Phenol additives can function as H-atom donors, while styrene is effective at intercepting palladium hydrides acs.orgnih.gov. These strategies have enabled the selective aerobic oxidation of polyols on a preparative scale with lower catalyst loadings acs.orgnih.gov.

The choice of solvent and temperature are also critical parameters in optimizing reactions catalyzed by metal complexes with this compound numberanalytics.comliv.ac.uk. For instance, the palladium-catalyzed oxidation of alcohols with a this compound-Pd catalyst has been successfully conducted in a H₂O/DMSO mixture liv.ac.uk.

Mitigating Ligand Degradation in Catalysis

A significant challenge in the application of this compound-ligated metal catalysts, particularly in aerobic oxidation reactions, is the competitive oxidative degradation of the this compound ligand itself nih.govnih.govfishersci.se. This degradation can limit catalyst lifetime and necessitate higher catalyst loadings to achieve desired conversions nih.govfishersci.seuni.lu.

Studies on palladium complexes, such as [(this compound)Pd(μ-OAc)]2[OTf]2, have implicated a radical autoxidation mechanism initiated by hydrogen atom abstraction from the methyl groups of the this compound ligand as a cause of deactivation during aerobic alcohol oxidation fishersci.seuni.lu. This competitive oxidation pathway reduces the turnover number (TON) of the catalyst nih.govfishersci.se.

Several strategies have been investigated to mitigate this ligand degradation and enhance catalyst lifetimes. These include modifications to the ligand structure designed to retard hydrogen atom abstractions, as well as the addition of sacrificial hydrogen atom donors to the reaction mixture fishersci.seuni.lu. For example, introducing electron-withdrawing substituents onto the this compound scaffold or deuterating the methyl groups has shown modest improvements in catalyst turnover numbers uni.lu. More significant improvements in catalyst lifetime and TON have been achieved by adding sacrificial hydrogen atom donors like phenols or styrene fishersci.seuni.lu. Benzylic hydroperoxides have also been found to function as hydrogen atom donors, while styrene is effective at intercepting palladium hydrides, both contributing to increased TONs fishersci.se.

Replacement of the this compound ligand with more oxidatively resistant ligands, such as certain 2,2'-biquinoline ligands, has also been explored nih.govnih.gov. While some alternative ligands can enhance turnover numbers, they may result in slower reaction rates compared to the this compound-ligated systems nih.govnih.gov.

Structure-Reactivity Relationships in this compound Catalysts

The specific structural features of this compound and its derivatives play a crucial role in dictating the reactivity, selectivity, and stability of the metal complexes they form in catalytic cycles nih.govnih.govmims.comwikipedia.org. The methyl substituents at the 2 and 9 positions of the phenanthroline core are particularly influential due to their steric presence near the metal center.

In palladium-catalyzed aerobic oxidation of alcohols, the methyl substituents of this compound are necessary for catalytic activity nih.gov. However, as discussed, these same groups are also the sites for oxidative degradation nih.govfishersci.se. Comparisons with other phenanthroline ligands, such as the unsubstituted 1,10-phenanthroline (B135089), have shown that while this compound-ligated palladium complexes exhibit fast initial rates, complexes with less sterically hindered ligands may be inactive or form stable, inactive species under catalytic conditions nih.gov.

Research comparing this compound with 2,2'-biquinoline ligands in palladium-catalyzed aerobic oxidation of polyols has highlighted the impact of ligand structure on both rate and robustness nih.govnih.gov. While a 2,2'-biquinoline ligand (L2) showed enhanced turnover number relative to this compound (L1), it exhibited a much slower rate nih.govnih.gov. Mechanistic studies revealed that the slower rate with L2 was linked to the formation and precipitation of an insoluble trinuclear palladium species nih.govnih.gov. The design of a sterically modified biquinoline ligand (L3, 7,7'-di-tert-butyl-2,2'-biquinoline) was predicted to disfavor the formation of this inactive species nih.govnih.gov. Catalysis with the L3-supported palladium complex demonstrated both rapid reactivity, comparable to the this compound system, and high aerobic turnover numbers, characteristic of the more stable biquinoline system nih.govnih.gov.

Ligand structure can also influence the regioselectivity of catalytic reactions. Changes in ligand structure have been shown to modulate regioselectivity in the oxidation of complex glycoside substrates catalyzed by palladium complexes, providing insights into structure-selectivity relationships nih.govnih.gov.

In copper-catalyzed reactions, investigations into ligand structure-reactivity relationships have indicated that this compound can be an optimal ligand for certain transformations, such as aerobic alkene aminooxygenation wikipedia.org. Other 1,10-phenanthroline ligands with alkyl substitution adjacent to the nitrogen centers and 2,2'-bipyridyl ligands with 6,6'-dialkyl substitution have shown similar results in these reactions wikipedia.org.

The electronic structure of this compound complexes can also contribute to their reactivity. This compound can behave as a redox-active ligand, particularly in iron and cobalt complexes, owing to its bipyridine backbone nih.gov. Ligand-based reduction events can occur, generating radical this compound complexes, which may be relevant for catalyst and reaction design nih.gov.

The following table summarizes some comparative results illustrating the effect of ligand structure on palladium-catalyzed aerobic oxidation:

| Ligand (L) | Catalyst Precursor | Substrate | Conditions | Initial Rate (Relative to L1) | Turnover Number (TON) | Notes | Source |

| This compound (L1) | [(L1)Pd(μ-OAc)]2[OTf]2 | 1,2-propanediol | CD3CN, 45ºC, 1 atm air | 1.0 | Moderate | Selective oxidation to α-hydroxy ketone, competitive ligand oxidation | nih.govnih.gov |

| 2,2'-Biquinoline (L2) | [(L2)Pd(μ-OAc)]2[OTf]2 | 1,2-propanediol | CD3CN, 45ºC, 1 atm air | Slower | 3x Enhancement (vs L1) | Formation of inactive trinuclear species | nih.govnih.gov |

| 7,7'-di-tert-butyl-2,2'-biquinoline (L3) | [(L3)Pd(μ-OAc)]2[OTf]2 | 1,2-propanediol | CD3CN, 45ºC, 1 atm air | Slightly Faster (vs L1) | High | Robust and rapid catalysis | nih.govnih.gov |

| 1,10-Phenanthroline | [(phenanthroline)Pd(μ-OAc)]2[OTf]2 | Alcohols | Room temperature | Inactive | Very Low | Formation of stable, inactive species | nih.gov |

| 2,2'-Bipyridine | (2,2'-bipyridine)Pd(OAc)2 | 1,2-propanediol | 1:1 water/DMSO | Ineffective | Minimal | Compared in aerobic oxidation of 2-hexanol | nih.gov |

Electrocatalysis with this compound Complexes

This compound complexes, particularly those involving copper, have been explored for their applications in electrocatalysis nih.govnih.govamericanelements.comcenmed.comuni.lu. The ability of these complexes to undergo reversible redox processes makes them suitable as redox mediators and catalysts in various electrochemical transformations nih.govamericanelements.com.

Cupric-neocuproine complexes, such as [Cu(Nc)2]2+, have been utilized as redox mediators for the electrocatalytic oxidation of hydrogen peroxide (H2O2) nih.govnih.gov. When modified onto electrode surfaces, these complexes facilitate the electron transfer required for H2O2 oxidation, leading to increased current and a shift to more negative potentials compared to bare electrodes nih.govnih.gov. This electrocatalytic activity has been successfully applied in flow injection amperometric sensing of H2O2 nih.gov.

Similarly, bis-neocuproine Cu(II) complexes ([(Cu(Ncp)2]2+) have been employed as effective redox mediators for the electrocatalytic oxidation of hydroxylamine (B1172632) (NH2OH) americanelements.com. Modified electrodes incorporating these complexes, often with the aid of materials like multiwalled carbon nanotubes and Nafion, exhibit superior electrocatalytic activity for NH2OH oxidation americanelements.com. This allows for sensitive and selective detection of hydroxylamine through flow injection amperometry, with the catalysis involving the 2-electron oxidation of NH2OH to N2O americanelements.com.

Beyond sensing applications, copper-neocuproine complexes have also been investigated as electrocatalysts in dye-sensitized solar cells (DSSCs) cenmed.com. The performance of these electrocatalysts can be influenced by factors such as the copper precursor used in the synthesis of the complex and the nature of the counteranion cenmed.com. Different counteranions can impact the coordination environment around the copper center and thus affect the electrocatalytic activity within the solar cell cenmed.com. Polymeric chalcogenides have also been introduced as electrocatalysts in conjunction with Cu-neocuproine mediators for improved DSSC performance cenmed.com.

The redox-active nature of the this compound ligand itself can also play a role in the electrocatalytic behavior of its metal complexes, contributing to electron transfer processes nih.gov.

Biological and Biomedical Research with Neocuproine

Modulation of Copper Homeostasis in Biological Systems

Copper is an essential trace element involved in numerous physiological processes, but its dysregulation can lead to cellular damage and disease. Neocuproine's ability to chelate copper, particularly Cu(I), allows researchers to investigate the intricate mechanisms of copper handling within biological systems.

Selective Copper Chelation

This compound is a lipophilic chelator that specifically binds to copper in its cuprous state (Cu(I)) researchgate.net. This selective binding is a key feature that distinguishes it from other chelating agents and enables researchers to probe the specific roles of Cu(I) in biological processes. The formation of the [Cu(this compound)₂]⁺ complex results in a characteristic deep orange-red color, which has historically been used for colorimetric detection of Cu(I) wikipedia.org. The steric hindrance provided by the methyl groups at the 2 and 9 positions of the phenanthroline ring favors the formation of complexes with tetrahedral coordination geometry, typical of Cu(I), over the octahedral geometry preferred by many other metal ions, including Cu(II) wikipedia.org. This structural feature contributes significantly to its selectivity for Cu(I).

Studies have utilized this compound to investigate copper-mediated damage in biological systems, often employing it as an inhibitor of such processes researchgate.net. However, it is important to note that at concentrations near stoichiometric with respect to copper, this compound can also potentiate copper-mediated toxicity, likely due to the formation of lipophilic copper complexes that enhance cellular uptake researchgate.net. In contrast, a related chelator, bathocuproinedisulfonic acid, which is negatively charged and forms hydrophilic complexes, does not show this potentiation researchgate.net.

This compound has been shown to transiently increase intracellular levels of both copper and zinc in hippocampal neurons, suggesting an interplay between the homeostasis of these two essential metals. The increase in intracellular zinc induced by this compound was found to be dependent on copper influx, indicating that this compound facilitates copper entry into the cell, which in turn affects intracellular zinc levels nih.govresearchgate.net.

Investigation of Copper's Role in Enzymatic Processes and Cellular Mechanisms

Copper is a vital cofactor for many enzymes involved in diverse cellular functions, including antioxidant defense, energy metabolism, and neurotransmission. By chelating copper, this compound can be used to study the copper dependence of these enzymatic processes and cellular mechanisms.

Research has demonstrated that this compound can inhibit copper-catalyzed reactions. For instance, it inhibits the copper-catalyzed release of nitrosonium (NO⁺) from S-nitrosothiols wikipedia.org. Studies on rat vascular smooth muscle have shown that this compound significantly attenuates vasodilator responses induced by S-nitroso-N-acetyl-D,L-penicillamine (SNAP) and S-nitroso-glutathione (GSNO), suggesting that the ability of these nitrosothiols to relax vascular smooth muscle is dependent on a Cu(I)-catalyzed process researchgate.netnih.gov. This indicates that this compound can interfere with copper-dependent signaling pathways.

In the context of cellular mechanisms, this compound has been used to explore the role of copper in neuronal function. Studies on hippocampal neurons have shown that this compound can decrease the mRNA and protein levels of synapsin and dynamin, proteins crucial for synaptic vesicle trafficking and neurotransmission nih.govresearchgate.net. This effect was dependent on copper influx, highlighting the importance of copper homeostasis for proper synaptic function nih.gov. Furthermore, this compound was observed to block epileptiform-like activity in hippocampal neurons, suggesting a potential role in modulating neuronal excitability nih.gov.

This compound has also been used to investigate copper's role in the growth and development of pathogens like Plasmodium falciparum. Studies have shown that this compound effectively inhibits the development of intraerythrocytic P. falciparum, indicating that Cu(I), but not Cu(II), is involved in the mechanisms responsible for the parasite's growth arrest d-nb.info.

This compound in Disease Models and Therapeutic Strategies

The involvement of copper dyshomeostasis in various diseases, including neurodegenerative disorders and cancer, has led to the investigation of copper chelators like this compound as potential therapeutic agents or research tools in disease models.

Neurodegenerative Disorders (e.g., Alzheimer's Disease)

Copper dyshomeostasis has been implicated in the pathogenesis of neurodegenerative disorders, including Alzheimer's disease (AD) researchgate.netresearchgate.net. While the exact role of copper in AD is complex and debated, alterations in copper levels and distribution in the brain are observed researchgate.netresearchgate.net.

Research using this compound in neuronal models has provided insights into how modulating copper levels can affect neuronal function and potentially impact neurodegenerative processes. As mentioned earlier, this compound's ability to influence intracellular copper and zinc levels and affect synaptic protein expression in hippocampal neurons suggests a link between metal homeostasis and neuronal health nih.govresearchgate.net. These findings are particularly relevant given that synaptic dysfunction is an early event in AD pathogenesis mdpi.com.

Studies on astrocytes, which play a critical supportive role in the brain, have shown that a combination of copper and this compound can induce apoptosis. This cytotoxic effect was linked to increased intracellular copper concentration, oxidative stress, and activation of cell death pathways oup.comoup.com. While this highlights the potential for copper-neocuproine complexes to be toxic, it also underscores the delicate balance of copper homeostasis in the brain and how its perturbation, potentially mediated by chelators, could contribute to or exacerbate neurodegenerative processes.

Some studies suggest that modulating copper levels might be a therapeutic strategy for neurodegenerative diseases associated with copper dyshomeostasis, such as Wilson's disease and potentially AD nih.govresearchgate.net. This compound, by affecting copper distribution and availability, serves as a tool to investigate these potential therapeutic avenues and understand the underlying mechanisms.

Cancer Research

This compound has garnered significant attention in cancer research due to its cytotoxic properties, particularly when combined with copper. Cancer cells often exhibit altered copper metabolism and higher copper levels compared to normal cells, making copper homeostasis a potential target for anticancer therapies frontiersin.org.

Cytotoxicity and Antitumor Effects

This compound itself, and especially its complexes with copper, have demonstrated cytotoxic effects against various cancer cell lines researchgate.netnih.govbiorxiv.org. The cytotoxicity of this compound is often enhanced in the presence of copper ions nih.gov. This is attributed, in part, to the ability of this compound to act as a copper ionophore, increasing the cellular uptake of copper researchgate.netbiorxiv.org. The resulting intracellular accumulation of copper, facilitated by this compound, can lead to increased oxidative stress and the induction of apoptosis in cancer cells oup.com.

Studies have investigated the cytotoxic activity of ternary copper(II)-L-dipeptide-neocuproine complexes against various cancer cell lines, including breast cancer (MDA-MB-231, MCF-7), lung carcinoma (A549), and neuroblastoma (SH-SY5Y) researchgate.netnih.govbas.bg. These complexes have shown high cytotoxic activity, suggesting that combining this compound with copper and other ligands can enhance its antitumor potential researchgate.netnih.gov.

Research on neuroblastoma SH-SY5Y cells showed that this compound reduced cell viability and influenced levels of oxidants, antioxidants, and anti-inflammatory cytokines, indicating an anti-cancer effect researchgate.netbas.bgresearchgate.netbas.bg. A concentration of 100 µM this compound reduced cancer cell viability by up to 69.76% in this cell line researchgate.netbas.bgresearchgate.netbas.bg.

This compound's mechanism of action in cancer cells is thought to involve the induction of oxidative stress and disruption of cellular processes essential for cancer cell survival and proliferation oup.com. Copper-neocuproine complexes have also been shown to interact with DNA, potentially disrupting its structure and function, which could contribute to their anticancer properties researchgate.net.

Furthermore, studies have explored the use of drug delivery systems, such as thermosensitive liposomes, to enhance the delivery and efficacy of copper-neocuproine complexes in cancer treatment. These liposomal formulations have shown promising antitumor effects in mouse models, leading to significant tumor growth inhibition nih.govsemmelweis.hu.

Data from cytotoxicity studies using this compound and its complexes against different cancer cell lines illustrate its potential as an antitumor agent.

| Cell Line | Compound | Key Finding / Effect | Source |

| SH-SY5Y (Neuroblastoma) | This compound (100 µM) | Reduced cell viability by up to 69.76%, reduced oxidant activity, increased antioxidant capacity, regulated anti-inflammatory cytokines. | researchgate.netbas.bgresearchgate.netbas.bg |

| MDA-MB-231 (Breast) | Copper(II)-L-dipeptide-neocuproine complexes | High cytotoxic activity. | researchgate.netnih.gov |

| MCF-7 (Breast) | Copper(II)-L-dipeptide-neocuproine complexes | High cytotoxic activity. | researchgate.netnih.gov |

| A549 (Lung) | Copper(II)-L-dipeptide-neocuproine complexes | High cytotoxic activity. | researchgate.netnih.gov |

| MRC-5 (Lung) | Copper(II)-L-dipeptide-neocuproine complexes | High cytotoxic activity. | nih.gov |

| PC-3 (Prostate) | Novel Cu(II) diflunisalato complexes with this compound | Remarkable antiproliferative activity (nM range IC₅₀ values). | nih.gov |

| HCT116 (Colon) | Novel Cu(II) diflunisalato complexes with this compound | Remarkable antiproliferative activity (nM range IC₅₀ values). | nih.gov |

| MDA-MB-468 (Breast) | Novel Cu(II) diflunisalato complexes with this compound | Remarkable antiproliferative activity (nM range IC₅₀ values). | nih.gov |

This table summarizes some of the reported cytotoxic effects of this compound and its complexes, highlighting its broad activity against various cancer types.

Mechanisms of Action (e.g., ROS Induction, DNA Damage)

This compound's mechanisms of action in biological systems are often linked to its interaction with metal ions, particularly copper. While this compound is known as a copper(I) chelator, its complexes, especially with copper(II), can be involved in the generation of reactive oxygen species (ROS) and subsequent DNA damage. Studies on ternary copper(II) complexes containing this compound and salicylate (B1505791) ligands suggest that their enhanced destructive effect on DNA can occur through two mechanisms: the conversion of closed circular DNA to nicked DNA by the copper complex itself, and damage to DNA by ROS produced from the interaction of copper with hydrogen peroxide via a Fenton-like reaction nih.govnih.govresearchgate.net. This implies that this compound, when part of certain metal complexes, can contribute to oxidative stress and DNA lesions.

The involvement of copper ions in hydrogen peroxide-induced DNA damage, particularly under low iron conditions, has also been observed, and copper chelators like this compound can inhibit this damage scielo.brresearchgate.net. This highlights a protective mechanism where this compound sequesters copper ions that would otherwise participate in harmful Fenton chemistry.

Drug Delivery Systems (e.g., Liposomal Formulations)

Drug delivery systems, such as liposomes, have been explored to formulate copper complexes involving this compound. Liposomes, being versatile carriers, can encapsulate molecules with varying solubilities and can be manufactured in different sizes for desired in vivo behavior nih.gov. Thermosensitive PEGylated liposomes containing copper and this compound have been developed and characterized for their potential in anticancer activity nih.gov. These liposomes were prepared with specific lipid ratios to achieve temperature-dependent drug release nih.gov. Studies have shown that such liposomal formulations can exhibit toxicity to cancer cells, and their effectiveness can be influenced by the presence of excess copper ions nih.gov. Liposomal formulations offer advantages such as altered biodistribution, prolonged circulation, and potentially reduced toxicity of encapsulated compounds nih.govdovepress.com.

An example of lipid composition used in the preparation of this compound-loaded liposomes is the combination of 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC) and hydrogenated soybean phosphatidylcholine (HSPC) nih.govresearchgate.net. The ratio of these lipids can be optimized for temperature-sensitive release nih.gov.

Traumatic Brain Injury

Research has investigated the therapeutic effects of this compound in experimental models of mild traumatic brain injury (mTBI). In a study using a rat model, this compound treatment demonstrated significant improvements in short-term memory and locomotor activity levels. researchgate.netdergipark.org.trdergipark.org.trtrdizin.gov.tr. These improvements were associated with a reduction in proinflammatory cytokine production and an increase in antiinflammatory cytokine production in the hippocampus researchgate.netdergipark.org.trtrdizin.gov.tr.

The study involved grouping rats into control, TBI, Trolox, and this compound groups. Following the induction of TBI, treatments with this compound or Trolox were administered. Evaluation included behavioral tests for locomotor activity and memory, and analysis of cytokine levels in hippocampus tissues researchgate.netdergipark.org.trtrdizin.gov.tr.

Here is a summary of findings from a study on the effects of this compound on experimental mild traumatic brain injury in rats:

| Parameter | TBI Group vs. Control | This compound Group vs. TBI |

| Total path traveled | Decreased (p<0.001) | Increased (p=0.002) |

| Short-term memory (NOR test) | Decreased (p<0.001) | Increased (p<0.001) |

| Hippocampus IL-1β levels | Increased (p=0.012) | Decreased |

| Hippocampus TNF-α levels | Increased (p=0.011) | Decreased |

| Hippocampus IL-10 levels | Decreased (p=0.031) | Increased |

| Hippocampus TGF-β levels | Decreased (p=0.007) | Increased |

Note: Data is based on observed trends and significance levels reported in the source researchgate.netdergipark.org.trtrdizin.gov.tr. Specific fold changes or exact values for cytokine levels are not provided in the search snippets.

Cardiac Damage Protection

This compound has shown protective effects against cardiac damage in isolated perfused rat hearts. Studies have demonstrated that this compound can provide significant protection against hydrogen peroxide-induced cardiac damage and ischemia/reperfusion-induced arrhythmias. nih.govresearchgate.nettandfonline.com. This protective role is attributed to this compound's effectiveness as a chelator for both iron and copper, metals that can exacerbate the injurious effects of free radicals involved in cardiac injury nih.govresearchgate.nettandfonline.com.

In experimental systems studying hydrogen peroxide-induced damage, this compound at concentrations ranging from 40-175 µM provided 70-85% protection, indicated by reduced loss in peak systolic pressure, +dP/dt, and -dP/dt. nih.gov. In ischemia/reperfusion-induced arrhythmia studies, 42 µM this compound significantly lowered the incidence of irreversible ventricular fibrillation, decreased the duration of ventricular fibrillation, increased the duration of normal sinus rhythm, and improved post-ischemic recovery of cardiac function parameters nih.gov.

Antibacterial and Antifungal Activities of this compound Complexes

Complexes involving this compound have demonstrated antibacterial and antifungal activities. Copper(I) complexes with this compound and aminomethylphosphines have shown high antimicrobial activity against Staphylococcus aureus and Candida albicans, with minimal inhibitory concentrations (MIC) of 1-2 µg/mL nih.gov. Studies on copper(II)-neocuproine-salicylate complexes have also indicated antibacterial and antifungal activities, sometimes slightly stronger than the free ligands cabidigitallibrary.org. Schiff base complexes derived from this compound aldehyde derivatives have exhibited favorable antibacterial activity against tested microorganisms, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa goums.ac.ir. Additionally, a manganese(II)-neocuproine complex has shown antifungal activity comparable to nystatin (B1677061) researchgate.net.

Here is a summary of observed antimicrobial activities of some this compound complexes:

| Complex Type | Target Organisms | Observed Activity |

| Copper(I) with this compound and aminomethylphosphines | Staphylococcus aureus, Candida albicans | High antimicrobial activity (MIC 1-2 µg/mL) nih.gov |

| Copper(II)-neocuproine-salicylate complexes | Saccharomyces cerevisiae, Escherichia coli | Antibacterial and antifungal activity cabidigitallibrary.org |

| This compound Schiff base complexes | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Favorable antibacterial activity goums.ac.ir |

| Manganese(II)-neocuproine complex | Fungi (C. albicans, A. niger, A. clavatus) | Reasonably good antifungal activity (comparable to nystatin) researchgate.net |

| Copper(II) complex with iminodiacetic acid and this compound | Escherichia coli, Candida albicans | Substantial antibacterial and antifungal properties jetir.orgjetir.org |

Interactions with Biological Macromolecules

This compound and its complexes can interact with various biological macromolecules, including DNA and serum albumins nih.govcore.ac.ukresearchgate.net. These interactions are crucial for understanding their biological activities.

DNA Binding and Cleavage Activity

This compound-containing metal complexes, particularly copper complexes, have been studied for their ability to bind to and cleave DNA. Ternary copper(II) complexes with this compound and salicylate ligands have shown DNA cleavage activity, behaving as chemical nucleases in the presence of hydrogen peroxide nih.govnih.govresearchgate.net. These complexes can cause the conversion of supercoiled DNA to nicked circular and linear forms farmaciajournal.com. The presence of this compound in these complexes is suggested to enhance their capability of binding to DNA, potentially via intercalation nih.govnih.govresearchgate.net.

Studies investigating the mechanism of DNA cleavage by copper complexes involving this compound suggest the involvement of ROS, such as hydroxyl radicals, generated through Fenton-like reactions nih.govnih.govresearchgate.netfarmaciajournal.com. While this compound itself is a copper(I) chelator, its inclusion in copper(II) complexes can facilitate interactions with DNA and subsequent oxidative damage nih.govnih.govresearchgate.net. Some complexes have shown nuclease activity even without added hydrogen peroxide, indicating direct interaction with DNA nih.govnih.govresearchgate.net. The binding mode of these complexes to DNA can involve partial intercalation jetir.orgjetir.org.

The effect of this compound on DNA damage induced by other agents has also been investigated. For instance, this compound can inhibit DNA strand breakage caused by hydrogen peroxide in the presence of iron chelators, highlighting its role in preventing copper-mediated oxidative DNA damage scielo.brresearchgate.net.

Effects on Protein Function and Enzyme Activity

This compound's interaction with metal ions, particularly copper, allows it to influence the function and activity of various proteins and enzymes. As a selective copper(I) chelator, this compound can interfere with copper-dependent enzymatic reactions or modify protein structures that rely on copper binding researchgate.net.

Studies have shown that this compound can affect enzymes such as ceruloplasmin, a copper-carrying protein with oxidase activity. This compound binding to ceruloplasmin has been observed to increase the chlorpromazine-ceruloplasmin-catalyzed oxidation of NADH nih.gov. Conversely, 1,10-phenanthroline (B135089) and 2,2'-dipyridyl can inhibit this activation in a competitive manner nih.gov. This compound can also inhibit the ceruloplasmin-catalyzed oxidation of ascorbate (B8700270) researchgate.net.